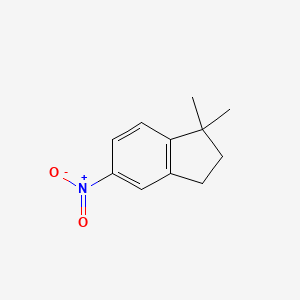

1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-6-nitro-1,2-dihydroindene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)6-5-8-7-9(12(13)14)3-4-10(8)11/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPKLTSPCMNBQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C1C=CC(=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90498417 | |

| Record name | 1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64278-18-8 | |

| Record name | 1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1 Dimethyl 5 Nitro 2,3 Dihydro 1h Indene

Nitration Strategies for Dihydroindene Systems

The introduction of a nitro group onto the aromatic ring of dihydroindene systems is a classic example of electrophilic aromatic substitution. The regioselectivity and efficiency of this transformation are governed by the nature of the nitrating agent and the electronic and steric properties of the substituents on the indane core.

Electrophilic Aromatic Nitration of Indane Derivatives

Electrophilic aromatic nitration is a cornerstone of organic synthesis for the preparation of nitroaromatic compounds. masterorganicchemistry.com The reaction typically involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. masterorganicchemistry.com Common nitrating agents include mixtures of concentrated nitric acid and sulfuric acid, or nitric acid in acetic anhydride (B1165640). cdnsciencepub.com

The position of the incoming nitro group on the aromatic ring of an indane derivative is dictated by the directing effects of the substituents already present. nih.gov For an unsubstituted indane, nitration primarily yields a mixture of 4-nitroindane and 5-nitroindane. cdnsciencepub.com The fused aliphatic ring acts as an activating group, directing the electrophilic attack to the ortho and para positions relative to the point of fusion. In the case of indane, the 5-position is electronically favored due to its para-like character, while the 4-position is the ortho-like position.

The precise ratio of isomers can be influenced by reaction conditions. The distribution of products in electrophilic aromatic substitution reflects the relative rates of substitution at each available position on the aromatic ring. msu.edu

Alkyl groups, such as the gem-dimethyl group at the 1-position of the indane skeleton, are generally considered activating and ortho, para-directing in electrophilic aromatic substitution reactions. cdnsciencepub.comresearchgate.net This directing effect stems from the electron-donating nature of alkyl groups through an inductive effect, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the substitution process. nih.govcdnsciencepub.com

For 1,1-dimethyl-2,3-dihydro-1H-indene, the gem-dimethyl group at the benzylic position is expected to enhance the electron density of the aromatic ring, thereby facilitating electrophilic attack. The combined directing effect of the fused aliphatic ring and the gem-dimethyl group strongly favors substitution at the 5- and 7-positions (both para to one of the methyl groups and ortho to the fused ring system) and the 4- and 6-positions (ortho to one of the methyl groups and the fused ring). However, steric hindrance from the bulky gem-dimethyl group can influence the accessibility of the ortho positions (4 and 6), often leading to a preference for substitution at the less sterically hindered 5-position.

The Thorpe-Ingold effect, also known as the gem-dimethyl effect, primarily describes the acceleration of intramolecular ring-closing reactions due to the presence of a gem-dialkyl group. rsc.orgrsc.orgresearchgate.net While its direct influence on the regioselectivity of an intermolecular electrophilic aromatic substitution is less pronounced, the steric bulk of the gem-dimethyl group remains a significant factor in directing the incoming electrophile.

| Substituent | Position | Directing Effect | Influence on Reactivity |

| Fused Aliphatic Ring | - | ortho, para | Activating |

| 1,1-Dimethyl Group | 1 | ortho, para | Activating |

Formation of Nitro-Adducts and Subsequent Transformations in Indane Nitration (e.g., 1,4-nitro-acetate adducts)

The nitration of indane and its derivatives, particularly when using nitric acid in acetic anhydride, can proceed through a mechanism that involves the formation of nitro-adducts. cdnsciencepub.comcdnsciencepub.com In the case of unsubstituted indane, reaction with nitric acid in acetic anhydride has been shown to yield cis- and trans-5-acetoxy-7a-nitro-5,7-dihydroindane as addition products, alongside the expected 4- and 5-nitroindanes. cdnsciencepub.com

Specific Considerations for Nitration at the 5-Position of 1,1-Dimethyl-2,3-dihydro-1H-indene Precursors

Based on the principles of electrophilic aromatic substitution, the nitration of 1,1-dimethyl-2,3-dihydro-1H-indene is predicted to favor the introduction of the nitro group at the 5-position. This is due to the combined activating and para-directing influence of the fused aliphatic ring and the activating and ortho, para-directing nature of the gem-dimethyl group. The 5-position is electronically activated and sterically accessible, making it the most probable site for electrophilic attack.

To achieve high selectivity for the 5-nitro isomer, careful control of reaction conditions, such as temperature and the choice of nitrating agent, is crucial to minimize the formation of other isomers and side products.

Modular Construction Approaches to the 1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene Skeleton

While direct nitration of the preformed 1,1-dimethyl-2,3-dihydro-1H-indene is a common synthetic route, modular or convergent strategies offer an alternative approach. These methods involve the assembly of the target molecule from smaller, pre-functionalized building blocks. This can be particularly advantageous for accessing derivatives with specific substitution patterns that are difficult to achieve through direct functionalization of the parent ring system.

For the synthesis of this compound, a modular approach could involve the construction of the indane skeleton from precursors that already contain the nitro group and the gem-dimethyl functionality, or precursors that can be readily converted to these groups. Annulation reactions, which involve the formation of a new ring onto an existing structure, are a key strategy in such approaches. rsc.orgscripps.edu

One potential modular strategy could involve the Friedel-Crafts acylation or alkylation of a suitably substituted aromatic precursor, such as a nitrotoluene derivative, followed by a series of reactions to construct the five-membered ring. For example, a 4-nitro-substituted aromatic compound could be reacted with a reagent that introduces a three-carbon chain, which can then undergo intramolecular cyclization to form the indanone core. Subsequent introduction of the gem-dimethyl groups at the 1-position would complete the skeleton.

Transition-metal-catalyzed annulation reactions have emerged as powerful tools for the construction of indanone skeletons, which are versatile intermediates for the synthesis of indanes. rsc.orgresearchgate.net These methods often allow for the convergent assembly of complex structures from simpler starting materials. While specific examples for the direct modular synthesis of this compound are not extensively documented, the principles of modular synthesis and modern annulation chemistry provide a conceptual framework for the design of such synthetic routes.

| Precursor A | Precursor B | Key Transformation | Resulting Fragment |

| 4-Nitrotoluene derivative | Acylating or alkylating agent | Friedel-Crafts reaction | Substituted aromatic ketone/alkane |

| Substituted phenylpropionic acid | - | Intramolecular Friedel-Crafts acylation | 5-Nitroindanone |

| 5-Nitroindanone | Methylating agents | Grignard reaction/alkylation | 1,1-Dimethyl-5-nitroindan-1-ol |

Synthesis of the 1,1-Dimethyl-2,3-dihydro-1H-indene Core.researchgate.netorganic-chemistry.orgnih.gov

The fundamental structure, 1,1-dimethyl-2,3-dihydro-1H-indene, is typically synthesized from an indanone precursor. A common and effective method is the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid derivative, which forms the five-membered ring of the indanone system. beilstein-journals.org For the 1,1-dimethyl variant, this requires a precursor with a quaternary carbon at the benzylic position.

Once the corresponding 3,3-dimethyl-1-indanone (B145499) is obtained, the core dihydroindene structure is generated by the reduction of the carbonyl group to a methylene (B1212753) group. Standard procedures for this transformation include the Wolff-Kishner or Clemmensen reductions. These methods effectively remove the ketone functionality to yield the saturated five-membered ring fused to the benzene (B151609) ring.

Incorporation of the Nitro Group through Pre-functionalization or Post-cyclization Methods.beilstein-journals.orgresearchgate.netnih.govorganic-chemistry.orgresearchgate.net

The introduction of the nitro group at the C-5 position can be achieved via two primary strategies: functionalizing the aromatic ring before the indene (B144670) ring is formed (pre-functionalization) or adding it after the core structure is complete (post-cyclization).

Pre-functionalization: This approach involves using a starting material that already contains a nitro group in the desired position on the aromatic ring. For instance, a substituted 3-phenylpropanoic acid bearing a nitro group para to the alkyl chain can be cyclized to form a nitro-substituted indanone. researchgate.net This method offers superior control over the position of the nitro group, avoiding the formation of unwanted isomers. The synthesis of 3,3-dimethyl-6-nitro-1-indanone is a key example of this strategy, which then serves as a direct precursor to the target compound.

Post-cyclization: Alternatively, the 1,1-dimethyl-2,3-dihydro-1H-indene core can be synthesized first, followed by direct nitration of the aromatic ring. This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and sulfuric acid. The alkyl group on the benzene ring is an activating group and directs incoming electrophiles to the ortho and para positions. In the case of the dihydroindene system, this generally leads to substitution at the C-4 and C-5 positions. A significant challenge with this method is controlling the regioselectivity, often resulting in a mixture of nitro-isomers that require separation.

| Strategy | Description | Advantages | Disadvantages |

| Pre-functionalization | The nitro group is present on an aromatic starting material before the cyclization to form the indene ring system. | High regioselectivity, leading to a single desired product isomer. | May require a longer synthetic route to prepare the necessary nitrated precursor. |

| Post-cyclization | The 1,1-dimethyl-2,3-dihydro-1H-indene core is synthesized first, followed by direct nitration. | Potentially shorter synthetic route. | Often produces a mixture of isomers (e.g., 4-nitro and 5-nitro), requiring difficult separation steps. |

Strategies for Geminal Dimethyl Substitution at the 1-Position

The characteristic geminal dimethyl group at the C-1 position of the dihydroindene framework originates from the C-3 position of an indanone precursor. There are several established methods to achieve this substitution pattern.

One common route involves the dialkylation of a 1-indanone (B140024) derivative at the C-3 position. This requires a strong base to deprotonate the α-carbon, followed by reaction with an alkylating agent like methyl iodide. Performing this step twice installs the two methyl groups.

An alternative and often more direct approach is to use a starting material that already contains the geminal dimethyl structure. For example, the cyclization of 3-methyl-3-phenylbutanoic acid via a Friedel-Crafts reaction directly yields 3,3-dimethyl-1-indanone. beilstein-journals.org This precursor already possesses the required gem-dimethyl arrangement, simplifying the synthetic sequence.

Synthesis of Key Precursors and Intermediates Relevant to this compound

The most regioselective and controlled synthesis of the target compound proceeds through a key nitro-ketone intermediate.

Routes to Nitro-Substituted Indanones and Indenes (e.g., 3,3-dimethyl-6-nitro-1-indanone).researchgate.netorganic-chemistry.orgnih.gov

The synthesis of 3,3-dimethyl-6-nitro-1-indanone is a critical step in the pre-functionalization pathway. This intermediate is typically prepared via an intramolecular Friedel-Crafts acylation. The necessary precursor is 3-methyl-3-(4-nitrophenyl)butanoic acid. This acid, when treated with a strong acid catalyst such as polyphosphoric acid or via conversion to its acid chloride followed by reaction with a Lewis acid like aluminum chloride, undergoes cyclization to form the six-membered ring of the indanone fused to the nitro-substituted benzene ring. beilstein-journals.org This reaction is generally regioselective, with the cyclization occurring ortho to the alkyl substituent.

| Precursor | Reaction | Product |

| 3-Methyl-3-(4-nitrophenyl)butanoic acid | Intramolecular Friedel-Crafts Acylation | 3,3-Dimethyl-6-nitro-1-indanone |

Transformation of Nitro-Ketone Precursors to the Dihydroindene Framework

With the key intermediate, 3,3-dimethyl-6-nitro-1-indanone, in hand, the final step is the reduction of the ketone functionality at C-1 to a methylene group (CH₂). It is crucial that the reducing agent is selective and does not affect the nitro group on the aromatic ring.

The Wolff-Kishner reduction is well-suited for this transformation. This reaction involves the formation of a hydrazone from the ketone, followed by deprotonation and elimination of nitrogen gas in the presence of a strong base (like potassium hydroxide) at high temperatures, yielding the desired methylene group. This method is highly effective for deoxygenating ketones and is compatible with the electron-withdrawing nitro group. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is another possibility, but it can sometimes lead to the reduction of the nitro group, making the Wolff-Kishner reaction the more reliable choice for this specific transformation.

Yield Optimization and Scalability Considerations in the Synthesis of this compound

Optimizing the yield and ensuring the scalability of the synthesis are critical for practical applications. The pre-functionalization route, despite potentially having more steps to create the starting material, is generally preferred for scalability. This preference is due to its high regioselectivity, which avoids the costly and complex purification steps required to separate isomers produced during post-cyclization nitration.

Key optimization points include:

Friedel-Crafts Cyclization: The choice of acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or Lewis acids) and reaction conditions (temperature, solvent) can significantly impact the yield and purity of the 3,3-dimethyl-6-nitro-1-indanone intermediate. Minimizing side reactions is crucial.

Wolff-Kishner Reduction: Ensuring complete reaction and optimizing the temperature and reaction time are important for maximizing the yield of the final product. The use of high-boiling point solvents like ethylene (B1197577) glycol is common and facilitates the high temperatures needed for the reaction.

For large-scale production, the atom economy of the route, the cost and safety of reagents, and the ease of product isolation are paramount. The synthesis via the nitro-indanone intermediate provides a clear and controllable pathway that is more amenable to scale-up than routes involving non-selective nitration reactions.

Reaction Chemistry and Transformational Studies of 1,1 Dimethyl 5 Nitro 2,3 Dihydro 1h Indene

Reactivity of the Nitro Group in 1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene

The nitro group is the most reactive site on the molecule under many conditions, serving as a precursor to other important functional groups, most notably amines. Its strong electron-withdrawing nature also activates the aromatic ring for certain types of reactions while deactivating it for others.

The most significant and widely utilized reaction of aromatic nitro compounds is their reduction to the corresponding primary amines. masterorganicchemistry.com This transformation is crucial in synthetic chemistry as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.comcsbsju.edu The reduction of this compound to 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine can be achieved with high chemoselectivity, leaving the dihydroindene ring system and gem-dimethyl groups intact.

Common methods for this reduction fall into two main categories: catalytic hydrogenation and chemical reduction using metals in acidic media. libretexts.org

Catalytic Hydrogenation : This is a clean and efficient method involving the reaction of the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org Catalysts such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel are typically employed. masterorganicchemistry.comgoogle.com The reaction is usually carried out in a solvent like ethanol (B145695) or methanol (B129727) at moderate temperatures and pressures. google.com

Metal-Acid Reduction : This classic method involves the use of an easily oxidized metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com For instance, the reaction with tin and HCl generates the amine as an ammonium (B1175870) salt, which is then neutralized with a base (e.g., NaOH) during workup to liberate the free amine. csbsju.edu

The following table summarizes common conditions for the chemoselective reduction of the nitro group.

| Method | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (5-10%), Ethanol or Methanol, RT-50°C, 1-5 atm | 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine | High yield, clean reaction, catalyst is recyclable. |

| Metal-Acid Reduction (Tin) | Sn, conc. HCl, Ethanol, Reflux; then NaOH(aq) | 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine | Effective but requires stoichiometric metal and neutralization step. |

| Metal-Acid Reduction (Iron) | Fe powder, HCl or Acetic Acid, Ethanol/H₂O, Reflux | 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine | More economical and environmentally benign than tin-based methods. |

Beyond reduction, the nitro group plays a pivotal role in mediating other transformations, most notably nucleophilic aromatic substitution (SNAr). SNAr reactions involve the replacement of a leaving group on an aromatic ring by a nucleophile. numberanalytics.com The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. youtube.comnih.gov

In the case of this compound, the molecule itself lacks a suitable leaving group (like a halogen) at the ortho (C4, C6) positions. Therefore, it is generally unreactive toward standard SNAr conditions. However, if a derivative, such as 4-chloro-1,1-dimethyl-5-nitro-2,3-dihydro-1H-indene, were used, the C4 position would be highly activated for substitution by various nucleophiles (e.g., alkoxides, amines).

Direct displacement of the nitro group itself is also possible, though it generally requires more forcing conditions or highly activated substrates, as the nitrite (B80452) ion (NO₂⁻) is a poorer leaving group than halides. nih.gov Nucleophiles like methoxide (B1231860) or amines could potentially displace the nitro group at high temperatures.

Reactions Involving the Dihydroindene Ring System of this compound

The dihydroindene ring system offers additional sites for chemical modification, although these are generally less reactive than the nitro group.

The five-membered aliphatic ring contains two methylene (B1212753) groups at the C2 and C3 positions. The C3 position is benzylic, meaning it is adjacent to the aromatic ring. This structural feature makes the C-H bonds at this position weaker and more susceptible to free-radical reactions compared to the C2 position.

While specific studies on this compound are limited, established principles suggest that benzylic functionalization is feasible. For example, free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator (like AIBN) or light would be expected to selectively introduce a bromine atom at the C3 position, yielding 3-bromo-1,1-dimethyl-5-nitro-2,3-dihydro-1H-indene. This benzylic halide could then serve as a handle for subsequent nucleophilic substitution or elimination reactions.

The nitro group strongly influences any further substitution on the aromatic ring.

Electrophilic Aromatic Substitution (EAS) : The nitro group is a powerful deactivating group for EAS due to its strong electron-withdrawing inductive and resonance effects. numberanalytics.comyoutube.com This makes further electrophilic substitution significantly more difficult than the initial nitration of the parent 1,1-dimethyldihydroindene. Should a reaction occur under forcing conditions (e.g., stronger acids, higher temperatures), the nitro group acts as a meta-director. chemguide.co.uk Therefore, incoming electrophiles would be directed to the C4 and C6 positions, which are meta to the C5 nitro group.

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | fuming HNO₃, conc. H₂SO₄, heat | 1,1-Dimethyl-4,5-dinitro-2,3-dihydro-1H-indene and 1,1-Dimethyl-5,6-dinitro-2,3-dihydro-1H-indene |

| Bromination | Br₂, FeBr₃, heat | 4-Bromo-1,1-dimethyl-5-nitro-2,3-dihydro-1H-indene and 6-Bromo-1,1-dimethyl-5-nitro-2,3-dihydro-1H-indene |

Nucleophilic Reactions : As previously mentioned, the nitro group activates the ring towards nucleophilic attack, particularly at the ortho and para positions (C4 and C6). While a classic SNAr reaction is unlikely without a leaving group, other processes like Vicarious Nucleophilic Substitution (VNS) of hydrogen could potentially occur, allowing for the introduction of nucleophiles at the activated C4 or C6 positions.

Mechanistic Aspects of Key Transformations of this compound

Understanding the mechanisms of the key reactions provides insight into the compound's reactivity.

Mechanism of Nitro Group Reduction : The reduction of a nitro group to an amine is a multi-step process involving a six-electron change. Although the exact pathway can vary with the reagent, a widely accepted sequence proposed by Haber involves the stepwise reduction of the nitro group (Ar-NO₂) to a nitroso group (Ar-NO), then to a hydroxylamine (B1172632) (Ar-NHOH), and finally to the amine (Ar-NH₂). rsc.org In catalytic hydrogenation, the nitro compound adsorbs onto the catalyst surface, where it reacts with adsorbed hydrogen atoms in a sequential manner. numberanalytics.com

Mechanism of Nucleophilic Aromatic Substitution (SNAr) : The SNAr mechanism proceeds via a two-step addition-elimination pathway. youtube.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orgnih.gov The negative charge of this intermediate is delocalized across the ring and, crucially, onto the electron-withdrawing nitro group. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. nih.gov The stabilization provided by the nitro group is essential for lowering the activation energy of the first step.

Mechanism of Electrophilic Aromatic Substitution (EAS) : Further EAS on the nitro-substituted ring follows the general mechanism involving the attack of the aromatic π-system on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex). youtube.com The nitro group deactivates the ring by destabilizing this positively charged intermediate. Examination of the resonance structures for ortho, meta, and para attack reveals that attack at the meta position is least destabilized. For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing nitro group, which is highly unfavorable. youtube.com This destabilization explains the observed meta-directing effect.

Detailed Reaction Mechanisms for Nitro Group Interconversions

The nitro group of this compound is a key functional group that governs much of its chemical reactivity. One of the most significant transformations of aromatic nitro compounds is their reduction to the corresponding amino group. This conversion is a fundamental process in organic synthesis, providing a route to aromatic amines which are valuable intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals.

The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation and chemical reduction. numberanalytics.comnumberanalytics.com Catalytic hydrogenation is a widely employed method that typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. numberanalytics.commasterorganicchemistry.com The reaction proceeds through a series of intermediates, beginning with the adsorption of the nitro compound onto the catalyst surface. numberanalytics.comnumberanalytics.com Hydrogen atoms are then transferred to the nitro group, leading to the stepwise reduction to nitroso, hydroxylamino, and finally, the amino group.

The general mechanism for the catalytic hydrogenation of an aromatic nitro compound can be outlined as follows:

Adsorption: The aromatic nitro compound adsorbs onto the surface of the metal catalyst.

Hydrogenation: Molecular hydrogen is also adsorbed onto the catalyst surface and dissociates into atomic hydrogen.

Stepwise Reduction: The hydrogen atoms are sequentially transferred to the nitro group, leading to the formation of a nitroso intermediate, followed by a hydroxylamino intermediate, and finally the amino product.

Desorption: The resulting aromatic amine desorbs from the catalyst surface.

The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can influence the rate and selectivity of the reduction. numberanalytics.com For instance, milder reducing agents may lead to the isolation of intermediate products like hydroxylamines. numberanalytics.com

Below is a data table summarizing the transformation of this compound to its corresponding amine via catalytic hydrogenation.

| Reactant | Reagents & Conditions | Product |

| This compound | H₂, Pd/C, Ethanol, Room Temperature | 1,1-Dimethyl-5-amino-2,3-dihydro-1H-indene |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1 Dimethyl 5 Nitro 2,3 Dihydro 1h Indene

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For 1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene, these techniques would provide definitive evidence for the presence of the nitro (-NO₂) and alkyl (methyl and methylene) groups, as well as the substituted benzene (B151609) ring.

Characteristic Vibrational Modes of Nitro and Alkyl Groups

The vibrational spectrum of this compound is expected to be dominated by the distinct vibrations of its nitro and alkyl moieties.

The nitro group (-NO₂) gives rise to two particularly strong and characteristic stretching vibrations in the IR spectrum. These are the asymmetric and symmetric stretches, which are typically found in well-defined regions of the spectrum. The exact positions can be influenced by the electronic environment, in this case, the attachment to a benzene ring.

The alkyl groups , which include the gem-dimethyl group at the C1 position and the methylene (B1212753) groups of the indene (B144670) ring, also present a series of characteristic vibrational modes. These include C-H stretching and bending vibrations. The gem-dimethyl group is expected to show a characteristic doublet in the C-H bending region.

Below is a table summarizing the expected characteristic vibrational frequencies for the key functional groups of the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| Nitro (-NO₂) | Asymmetric Stretch (ν_as) | 1500 - 1570 | 1500 - 1570 | Strong (IR), Medium (Raman) |

| Nitro (-NO₂) | Symmetric Stretch (ν_s) | 1330 - 1370 | 1330 - 1370 | Strong (IR), Strong (Raman) |

| Alkyl (C-H) | Asymmetric Methyl Stretch | ~2962 | ~2962 | Medium-Strong |

| Alkyl (C-H) | Symmetric Methyl Stretch | ~2872 | ~2872 | Medium |

| Alkyl (C-H) | Methylene Stretch | 2925 - 2950 | 2925 - 2950 | Medium |

| Alkyl (C-H) | Methyl Bending (Umbrella) | 1370 - 1390 | 1370 - 1390 | Medium-Strong |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | 1450 - 1600 | Medium-Variable |

| Aromatic (C-H) | Out-of-plane Bending | 800 - 900 | Weak | Strong |

Conformational Insights from Vibrational Spectra

The five-membered ring of the 2,3-dihydro-1H-indene scaffold is not planar and can adopt different envelope or twisted conformations. Vibrational spectroscopy, particularly in the low-frequency region (below 400 cm⁻¹), can be sensitive to these conformational subtleties. While detailed conformational analysis would require computational modeling in conjunction with experimental data, specific modes, such as ring puckering vibrations, could potentially provide insights into the preferred solid-state or solution-phase conformation of the cyclopentene (B43876) portion of the molecule. However, without experimental spectra, a definitive conformational assignment is not possible.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. Should a suitable single crystal of this compound be grown, this technique would provide a wealth of structural information.

A crystallographic study would yield precise data on:

Bond lengths and angles: Confirming the expected geometries of the aromatic ring, the five-membered ring, and the nitro group.

Molecular conformation: Revealing the exact puckering of the dihydroindene ring system.

Intermolecular interactions: Detailing how the molecules pack in the crystal lattice, including potential C-H···O hydrogen bonds involving the nitro group or π-π stacking interactions between the aromatic rings.

While no published crystal structure for this specific compound is currently available, the expected data from such an analysis would be crucial for a complete understanding of its solid-state properties. A hypothetical data table of key structural parameters that would be obtained is presented below.

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| C-N Bond Length (Å) | ~1.47 - 1.49 |

| N-O Bond Lengths (Å) | ~1.22 - 1.25 |

| Aromatic C=C Bond Lengths (Å) | ~1.38 - 1.41 |

| Ring Conformation | Envelope or Twist |

Chiroptical Spectroscopy for Stereoisomeric Analysis (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. The applicability of this technique is contingent on the presence of a chiral center or axial chirality in the molecule.

In the case of this compound, the molecule is achiral . It does not possess any stereocenters (the C1 carbon is attached to two identical methyl groups), and it has a plane of symmetry that bisects the gem-dimethyl group and the aromatic ring. As a result, this compound cannot exist as enantiomers and will not exhibit a signal in chiroptical spectroscopy. Therefore, this technique is not applicable for the stereoisomeric analysis of this compound.

Computational Chemistry and Theoretical Investigations of 1,1 Dimethyl 5 Nitro 2,3 Dihydro 1h Indene

Quantum Chemical Calculations on Electronic Structure

Theoretical investigations into the electronic structure of a molecule provide invaluable insights into its stability, reactivity, and spectroscopic properties. However, for 1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene, such computational data is not available.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry and various electronic properties of a compound. A typical DFT study would provide precise information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of this compound. Furthermore, electronic properties such as dipole moment, polarizability, and the distribution of electron density could be calculated to understand its intermolecular interactions. At present, no such DFT studies for this specific molecule have been published.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, which are derived from FMO energies, offer further quantitative measures of a molecule's reactive nature. A computational analysis of the FMOs and reactivity descriptors for this compound would be instrumental in predicting its behavior in chemical reactions, but this information is currently unavailable.

Energetic and Conformational Landscapes of this compound

The flexibility of a molecule and the relative energies of its different spatial arrangements are critical for its function and reactivity. Computational chemistry provides the tools to explore these aspects, yet such an analysis for this compound has not been documented.

Investigation of Stable Conformational Isomers and Rotational Barriers

Molecules can often exist in multiple conformations due to the rotation around single bonds. A computational investigation would identify the stable conformational isomers of this compound and determine their relative energies. Furthermore, the energy barriers for rotation around key bonds could be calculated, providing insights into the molecule's flexibility and the accessibility of different conformations. This information is essential for understanding its dynamic behavior, but remains uninvestigated.

Thermodynamic Parameters of Chemical Transformations

Computational methods can accurately predict the thermodynamic parameters of chemical reactions, such as enthalpy, entropy, and Gibbs free energy changes. This data is vital for determining the feasibility and spontaneity of chemical transformations involving this compound. Without dedicated computational studies, the thermodynamic profile of this compound in various reactions is unknown.

Reaction Mechanism Modeling and Transition State Characterization

Understanding the step-by-step pathway of a chemical reaction is a fundamental goal of chemistry. Computational modeling can elucidate reaction mechanisms by identifying intermediates and, crucially, characterizing the transition states that connect them. The energy of a transition state determines the activation energy and, therefore, the rate of a reaction. For any potential chemical transformation of this compound, a computational study would be necessary to model the reaction pathway and characterize the associated transition states. To date, no such modeling has been published.

Computational Elucidation of Reaction Pathways (e.g., nitration pathways)

The formation of this compound via the nitration of 1,1-dimethyl-2,3-dihydro-1H-indene is a classic example of an electrophilic aromatic substitution reaction. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of this reaction to determine the most likely pathway.

The reaction is initiated by the generation of the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids. The subsequent electrophilic attack on the aromatic ring of 1,1-dimethyl-2,3-dihydro-1H-indene can occur at various positions. However, the directing effects of the alkyl substituent on the benzene (B151609) ring favor substitution at the ortho and para positions. Due to steric hindrance from the dimethyl-substituted cyclopentane (B165970) ring, the para-position (C5) is the most probable site for nitration.

Computational models can trace the reaction pathway, identifying the key intermediates and transition states. The process involves the formation of a Wheland intermediate, also known as a sigma complex, where the aromaticity of the ring is temporarily disrupted. The subsequent deprotonation from the nitrated carbon atom restores the aromatic system, yielding the final product. The energy profile of this reaction can be calculated to confirm that the formation of the 5-nitro isomer is the most energetically favorable pathway.

Theoretical Determination of Transition State Geometries and Activation Energies

A crucial aspect of understanding a chemical reaction is the characterization of its transition state. For the nitration of 1,1-dimethyl-2,3-dihydro-1H-indene, computational methods can be used to locate the transition state geometry for the attack of the nitronium ion at the C5 position. This is a high-energy, transient structure that represents the peak of the activation energy barrier for the reaction.

The geometry of the transition state is typically characterized by an elongated C-NO₂ bond being formed and a partial positive charge delocalized over the aromatic ring. Frequency calculations are performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) is the energy difference between the reactants and the transition state. Its calculation is vital for understanding the kinetics of the reaction. A lower activation energy implies a faster reaction rate. For the nitration of 1,1-dimethyl-2,3-dihydro-1H-indene, the calculated activation energy for the formation of the 5-nitro isomer would be expected to be lower than that for substitution at other positions, reinforcing its role as the major product.

| Parameter | Description | Calculated Value (Illustrative) |

| Reaction | Nitration of 1,1-dimethyl-2,3-dihydro-1H-indene | - |

| Transition State | Formation of the Wheland intermediate at C5 | Characterized by one imaginary frequency |

| Activation Energy (Ea) | Energy barrier for the reaction | ~15-20 kcal/mol |

| Reaction Enthalpy (ΔH) | Overall energy change of the reaction | Exothermic |

Prediction of Spectroscopic Properties of this compound

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation in organic chemistry. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound.

These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be compared with experimental data to confirm the structure of the compound. The accuracy of these predictions is generally high, with deviations from experimental values being minimal.

Predicted ¹H NMR Chemical Shifts (Illustrative)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-H (ortho to NO₂) | 8.0 - 8.2 |

| Aromatic-H (meta to NO₂) | 7.4 - 7.6 |

| Methylene-H (C2) | 2.0 - 2.2 |

| Methylene-H (C3) | 2.9 - 3.1 |

Predicted ¹³C NMR Chemical Shifts (Illustrative)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-C (ipso to NO₂) | 145 - 150 |

| Aromatic-C (ortho to NO₂) | 125 - 130 |

| Aromatic-C (meta to NO₂) | 120 - 125 |

| Quaternary-C (C1) | 40 - 45 |

| Methylene-C (C2) | 30 - 35 |

| Methylene-C (C3) | 35 - 40 |

Simulated Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities.

These calculations are typically performed at the harmonic level, and the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The simulated spectra can be invaluable for interpreting experimental data and assigning specific vibrational modes to the observed absorption bands.

Key Predicted Vibrational Frequencies (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-O Asymmetric Stretch | 1520 - 1540 | Strong | Weak |

| N-O Symmetric Stretch | 1340 - 1360 | Strong | Medium |

| C-H Aromatic Stretch | 3000 - 3100 | Medium | Strong |

| C-H Aliphatic Stretch | 2850 - 2960 | Strong | Strong |

| C=C Aromatic Stretch | 1450 - 1600 | Medium | Strong |

Applications of 1,1 Dimethyl 5 Nitro 2,3 Dihydro 1h Indene in Advanced Organic Synthesis

Role as a Building Block in Complex Molecule Construction

The strategic placement of the nitro functionality on the aromatic ring of the 1,1-dimethylindan (B1329400) framework is the cornerstone of the synthetic utility of 1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene . This electron-withdrawing group can be readily transformed into a variety of other functional groups, most notably an amine, which then serves as a handle for further molecular elaboration.

Precursor for Advanced Organic Scaffolds

The primary and most significant application of This compound in the construction of complex molecules is its role as a precursor to 5-Amino-1,1-dimethyl-2,3-dihydro-1H-indene . The reduction of the nitro group to a primary amine is a high-yielding and straightforward transformation, typically achieved through standard catalytic hydrogenation or by using reducing agents like tin(II) chloride.

This transformation unlocks a plethora of synthetic possibilities, as the resulting aminoindane derivative is a versatile scaffold for building more complex structures. The amino group can participate in a wide array of chemical reactions, including but not limited to:

Amide bond formation: Coupling with carboxylic acids or their derivatives to introduce diverse side chains.

Sulfonamide synthesis: Reaction with sulfonyl chlorides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or other related reactions to introduce a variety of substituents (e.g., halogens, cyano, hydroxyl groups).

N-alkylation and N-arylation: Formation of secondary and tertiary amines.

These reactions allow for the systematic modification of the indane core, enabling the synthesis of libraries of compounds for various applications, particularly in medicinal chemistry where the indane motif is a recognized privileged structure.

Intermediate in the Synthesis of Specialty Chemicals

The conversion of This compound to its amino derivative is a critical step in the synthesis of various specialty chemicals. While specific, large-scale industrial applications of this particular compound are not extensively documented in publicly available literature, its structural motifs are present in compounds of interest in the pharmaceutical and agrochemical sectors. The 1,1-dimethylindan moiety imparts rigidity and lipophilicity, which can be advantageous for tuning the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

The general synthetic utility of nitro compounds as intermediates is well-established. They serve as valuable precursors in the synthesis of a wide range of functionalized molecules due to the diverse reactivity of the nitro group.

| Transformation of the Nitro Group | Reagents and Conditions | Resulting Functional Group |

| Reduction | H₂, Pd/C or SnCl₂, HCl | Amine (-NH₂) |

| Partial Reduction | Zn, NH₄Cl | Hydroxylamine (B1172632) (-NHOH) |

| Nef Reaction | Base, then acid workup | Ketone or Aldehyde |

Contributions to Methodological Developments in Organic Chemistry

While This compound may not be at the forefront of groundbreaking methodological research, its synthesis and subsequent transformations rely on and contribute to the robustness of established synthetic protocols. The nitration of 1,1-dimethyl-2,3-dihydro-1H-indene to produce the target compound is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the alkyl substituents on the aromatic ring.

Furthermore, the selective reduction of the nitro group in the presence of other potentially reducible functionalities within a more complex molecule derived from this starting material can serve as a test case for the chemoselectivity of new reducing agents or catalytic systems. The development of mild and selective methods for nitro group reduction remains an active area of research in organic synthesis.

Potential in Functional Materials Design (e.g., as an electron-accepting moiety)

The nitroaromatic scaffold of This compound suggests its potential utility in the design of functional organic materials. Nitroarenes are known to possess electron-accepting properties due to the strong electron-withdrawing nature of the nitro group. This characteristic makes them candidates for incorporation into materials with interesting electronic and optical properties.

For instance, nitroaromatic compounds can be used as components in:

Charge-transfer complexes: When combined with electron-donating molecules, they can form complexes that exhibit unique absorption bands in their UV-vis spectra.

Nonlinear optical (NLO) materials: The push-pull nature of molecules containing both electron-donating and electron-accepting groups can lead to large second-order NLO responses. While the subject compound itself is not a classic push-pull system, its amino derivative can be further functionalized to create such structures.

Electron-transporting materials: In organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), electron-accepting moieties can facilitate the transport of electrons.

Emerging Research Directions and Future Perspectives on 1,1 Dimethyl 5 Nitro 2,3 Dihydro 1h Indene

Development of Sustainable and Green Synthetic Routes

The traditional methods for the nitration of aromatic compounds often involve harsh conditions, such as the use of mixed nitric and sulfuric acids, which can lead to poor regioselectivity and the generation of significant acidic waste. springernature.com The development of green and sustainable synthetic routes for 1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene is a critical area for future research. This involves exploring alternative nitrating agents, catalyst-free reactions, and the use of environmentally benign solvents. orgchemres.orgnih.gov

Recent advancements in green chemistry have demonstrated the potential of various approaches for the nitration of aromatic compounds. researchgate.net For instance, the use of solid acid catalysts, such as zeolites, can offer enhanced selectivity and easier product separation. mdpi.com Another promising avenue is the exploration of catalyst-free reactions in aqueous media, which aligns with the principles of green chemistry by minimizing the use of hazardous organic solvents. nih.gov Photocatalytic methods, utilizing visible light to promote nitration, also represent a frontier in sustainable synthesis, offering mild reaction conditions. researchgate.net

Future research in this area could focus on adapting these green methodologies to the synthesis of this compound. A key challenge will be to achieve high regioselectivity for the nitration at the C5 position of the 1,1-dimethyl-2,3-dihydro-1H-indene core. The development of a scalable, sustainable, and atom-economical synthesis will be crucial for unlocking the full potential of this compound for further studies and applications. researchgate.net

Table 1: Comparison of Traditional and Potential Green Nitration Methods

| Method | Reagents/Conditions | Advantages | Disadvantages |

| Traditional Nitration | HNO₃/H₂SO₄ | Well-established | Harsh conditions, poor regioselectivity, acidic waste |

| Solid Acid Catalysis | Nitrating agent + Zeolite | Reusable catalyst, improved selectivity | Requires catalyst development |

| Aqueous Media Synthesis | Water as solvent | Environmentally benign, catalyst-free potential | Substrate solubility issues |

| Photocatalytic Nitration | Visible light, photocatalyst | Mild conditions, high selectivity | Requires specialized equipment |

Catalytic Approaches for Selective Functionalization

The this compound molecule offers several sites for selective functionalization, including the aromatic ring, the aliphatic portion of the dihydroindene core, and the nitro group itself. Catalytic methods, particularly those involving transition metals, are powerful tools for achieving high selectivity in C-H functionalization. scispace.comsnnu.edu.cn

Future research could explore the transition-metal-catalyzed C-H activation of the dihydroindene core. For example, palladium or rhodium catalysts could be employed to introduce various functional groups at specific positions on the aliphatic ring, leading to a diverse range of derivatives. researchgate.net The directing-group-assisted C-H functionalization is a well-established strategy that could be applied to achieve high regioselectivity. snnu.edu.cn

Furthermore, the nitro group can be a versatile handle for functionalization. It can be reduced to an amino group, which can then undergo a wide array of transformations. numberanalytics.com The development of catalytic methods for the direct conversion of the nitro group into other functionalities, such as in denitrative cross-coupling reactions, is also an exciting area of research. acs.org The steric hindrance provided by the gem-dimethyl group may influence the reactivity and selectivity of these catalytic transformations, offering unique opportunities for synthetic exploration. nih.gov

Table 2: Potential Catalytic Functionalization Strategies

| Strategy | Catalyst | Target Site | Potential Products |

| C-H Arylation | Palladium | Aromatic Ring | Biaryl derivatives |

| C-H Alkylation | Rhodium | Aliphatic Ring | Alkylated indanes |

| Nitro Group Reduction | Various | Nitro Group | Amino-indanes |

| Denitrative Coupling | Palladium | Nitro Group | Functionalized indanes |

Advanced Characterization Techniques for Dynamic Processes

The 1,1-dimethyl-2,3-dihydro-1H-indene scaffold can exhibit dynamic conformational behavior. Understanding these dynamic processes is crucial for elucidating reaction mechanisms and designing molecules with specific properties. Advanced characterization techniques, particularly dynamic NMR spectroscopy, are powerful tools for studying such fluxional molecules. numberanalytics.comwikipedia.org

Techniques like 2D exchange spectroscopy (EXSY) can provide detailed information about the rates and mechanisms of conformational exchange. nih.gov Variable temperature NMR (VT-NMR) studies can be used to determine the energy barriers associated with these dynamic processes. nih.gov For this compound, these techniques could be employed to study the puckering of the five-membered ring and the rotational dynamics around the C-N bond of the nitro group.

In addition to studying the molecule itself, advanced in-situ monitoring techniques can provide valuable insights into the chemical reactions it undergoes. spectroscopyonline.com For example, in-situ FTIR or Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time, providing a deeper understanding of reaction kinetics and mechanisms. youtube.comfu-berlin.de The application of these techniques to the synthesis and functionalization of this compound would be a significant step forward.

Exploration of Unconventional Reactivities

The unique combination of a sterically hindered environment and an electron-withdrawing nitro group in this compound may give rise to unconventional reactivities. The nitro group is known to participate in a variety of transformations beyond simple reduction, including photochemical reactions. rsc.org

The exploration of the photochemical properties of this compound could lead to the discovery of novel light-induced reactions. Photoexcited nitroarenes can undergo a range of transformations, including reductions, couplings, and rearrangements. rsc.org The steric hindrance from the gem-dimethyl groups could influence the outcome of these photochemical processes, potentially leading to unique and selective product formation. youtube.com

Furthermore, the nitro group can act as a leaving group in certain nucleophilic aromatic substitution reactions. mdpi.com The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, and its departure can lead to the formation of new C-C or C-heteroatom bonds. Investigating the reactivity of this compound in such reactions could open up new avenues for the synthesis of highly functionalized indane derivatives.

Integration with Supramolecular Chemistry or Nanotechnology

The rigid and well-defined structure of the indane scaffold makes it an attractive building block for supramolecular chemistry and nanotechnology. tudublin.ie The functionalization of this compound could allow for its integration into larger, self-assembled structures with specific functions.

In supramolecular chemistry, the indane derivative could be modified with recognition motifs to act as a guest in a host-guest system or as a component of a self-assembling molecular machine. The nitro group could also serve as a handle for further functionalization to introduce moieties capable of hydrogen bonding or other non-covalent interactions.

In the realm of nanotechnology, functionalized derivatives of this compound could be used to modify the surface of nanoparticles, imparting specific properties such as improved biocompatibility or targeted delivery. nih.govacs.org The unique shape and electronic properties of the molecule could also be exploited in the design of novel materials with applications in electronics or sensing. The development of methods to reliably conjugate this molecule to nanomaterials will be a key step in this direction. nih.gov

Q & A

Basic: What are the recommended synthetic methodologies for preparing 1,1-Dimethyl-5-nitro-2,3-dihydro-1H-indene?

Methodological Answer:

The compound can be synthesized via nitration of a pre-functionalized indene scaffold. A two-step approach is often employed:

Core Structure Formation : Start with a substituted indene derivative (e.g., 1,1-dimethyl-2,3-dihydro-1H-indene) using Friedel-Crafts alkylation or acid-catalyzed cyclization.

Nitration : Introduce the nitro group at the 5-position using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Characterization typically involves ¹H-NMR for verifying substitution patterns and gas chromatography (GC) with non-polar columns (e.g., Van Den Dool and Kratz RI) to assess purity .

Advanced: How can reaction mechanisms for nitro-group introduction in indene derivatives be elucidated?

Methodological Answer:

Mechanistic studies require:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Computational Modeling : Employ density functional theory (DFT) to map transition states and intermediate stability.

- Trapping Experiments : Use radical scavengers (e.g., TEMPO) to detect radical intermediates in electrophilic nitration.

Contradictions in regioselectivity (e.g., para vs. meta substitution) may arise from steric effects of the 1,1-dimethyl groups, which can be analyzed via X-ray crystallography or NOESY NMR .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C-NMR : Resolves substituent positions and confirms the dihydroindene scaffold. For example, the deshielded proton at C5 (due to nitro-group electron withdrawal) appears as a doublet near δ 8.2 ppm .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity and molecular weight (e.g., NIST-standardized GC protocols with non-polar columns) .

- X-ray Crystallography : Resolves steric effects of the 1,1-dimethyl groups and nitro-group orientation .

Advanced: How can computational tools optimize synthesis and property prediction?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict solubility and stability in solvents using COMSOL Multiphysics or Gaussian software.

- AI-Driven Synthesis Planning : Platforms like IBM RXN for Chemistry propose reaction pathways based on existing literature and quantum mechanical calculations.

- Docking Studies : Assess potential biological activity by modeling interactions with target proteins (e.g., nitro-reductases) .

Advanced: How should researchers resolve contradictions in spectroscopic data?

Methodological Answer:

Discrepancies in GC retention indices or NMR shifts may arise from:

- Isomeric Impurities : Use preparative HPLC to isolate isomers and re-analyze.

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify hydrogen bonding or polarity artifacts.

- Cross-Validation : Combine GC, NMR, and high-resolution MS (HRMS) to confirm molecular formulas. For example, NIST data (CAS 16204-67-4) provides reference retention indices for benchmarking .

Advanced: What strategies are used to study the compound’s pharmacological potential?

Methodological Answer:

- In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC values) or cytotoxicity using MTT assays.

- Metabolic Stability : Use liver microsomes to assess nitro-group reduction kinetics.

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing nitro with cyano groups) to correlate electronic effects with bioactivity .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent nitro-group photodegradation.

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as the dihydroindene scaffold may hydrolyze under humid conditions.

- Solvent Compatibility : Dissolve in aprotic solvents (e.g., DMF or DMSO) for long-term stability .

Advanced: How can green chemistry principles be applied to its synthesis?

Methodological Answer:

- Solvent-Free Nitration : Use ball milling to achieve nitro-group introduction without volatile solvents.

- Catalytic Methods : Replace H₂SO₄ with recyclable solid acids (e.g., zeolites) to reduce waste.

- Microwave-Assisted Synthesis : Reduce reaction times and energy consumption by 60–70% compared to traditional reflux .

Advanced: What strategies modify the core structure for enhanced functional properties?

Methodological Answer:

- Ring Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at C4 to modulate electronic density for catalytic applications.

- Heteroatom Incorporation : Replace the nitro group with sulfonamide moieties via Buchwald-Hartwig coupling for biological studies.

- Spiro Derivatives : Synthesize spiro[indene-pyridine] hybrids via multicomponent reactions (e.g., using H₂O₂/ethanol systems) to explore novel bioactivity .

Advanced: How can synergistic effects with other compounds be systematically studied?

Methodological Answer:

- Factorial Design : Use a 2³ factorial matrix to test combinations with co-catalysts or co-solvents, analyzing main and interaction effects statistically .

- High-Throughput Screening (HTS) : Automate reaction setups to evaluate 100+ combinations in parallel, using robotic liquid handlers.

- Machine Learning : Train models on HTS data to predict synergistic outcomes, validated via leave-one-out cross-validation (LOOCV) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.